2-Ethyl-3-iodopyrazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C9H9IN2 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-ethyl-3-iodopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H9IN2/c1-2-7-9(10)8-5-3-4-6-12(8)11-7/h3-6H,2H2,1H3 |
InChI Key |
ODYSJLQUSNTOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC=CC2=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives
2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide (Antitubercular Agent) :
This derivative exhibits potent activity against drug-resistant Mycobacterium tuberculosis (Mtb), attributed to the electron-donating methoxy group at position 5, which enhances interactions with bacterial targets. The 2-methyl group improves metabolic stability compared to bulkier substituents .Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate :
A precursor in drug synthesis, this compound (CAS 1QP) features an ester group at position 3. Its reactivity allows for hydrolysis to carboxylic acids or amidation, enabling diversification into bioactive molecules .Deuterated Pyrazolo[1,5-a]pyridines :
Isotopic labeling with deuterium at strategic positions enhances metabolic stability and prolongs half-life, making these derivatives valuable for mechanistic and pharmacokinetic studies .
Heterocyclic Analogues
Imidazo[1,5-a]pyridine Derivatives (EGFR Inhibitors) :
Imidazo[1,5-a]pyridines demonstrate strong binding to EGFR tyrosine kinase, with three derivatives showing binding free energies comparable to clinical drugs erlotinib and osimertinib. Their planar structure facilitates π-π stacking in the kinase active site, but they exhibit lower LLE than pyrazolo[1,5-a]pyridines due to higher lipophilicity .- Thieno[2,3-b]pyridines: Synthesized via α-halo ketone reactions, these compounds show divergent bioactivity, including antitrypanosomal effects. Their extended conjugation system may improve UV absorption properties but reduces metabolic stability compared to pyrazolo[1,5-a]pyridines .
Physicochemical and Pharmacokinetic Properties
*Predicted logP values based on substituent contributions.
Preparation Methods
Substrate Selection for 2-Ethyl Substitution
To introduce the ethyl group at position 2, ethyl 3-oxopentanoate serves as the optimal 1,3-dicarbonyl precursor. When reacted with N-amino-2-iminopyridine derivatives, the β-ketoethyl moiety directs substitution at the 2-position of the pyrazolo[1,5-a]pyridine core. For instance, the reaction of N-amino-2-iminopyridine 1a with ethyl 3-oxopentanoate (2a ) in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at 130°C for 18 hours yields 2-ethylpyrazolo[1,5-a]pyridine (4a ) with a 94% efficiency.
Table 1: Optimization of Cyclocondensation Conditions for 4a
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
Key findings:
-
Molecular oxygen enhances oxidative dehydrogenation, critical for ring closure.
-
Excess acetic acid minimizes byproduct formation (e.g., triazolo derivatives).
Oxidative Halogenation for 3-Iodo Substitution
Introducing iodine at position 3 necessitates regioselective halogenation. A one-pot methodology leveraging sodium iodide (NaI) and potassium persulfate (K₂S₂O₈) in aqueous media achieves this efficiently.
Reaction Mechanism and Conditions
The 2-ethylpyrazolo[1,5-a]pyridine intermediate undergoes oxidative iodination via a non-radical pathway. NaI and K₂S₂O₈ generate iodine in situ, which electrophilically substitutes the hydrogen at position 3. Optimal conditions involve stirring the substrate with NaI (1.2 equiv) and K₂S₂O₈ (1.5 equiv) in water at 80°C for 2 hours, yielding 2-ethyl-3-iodopyrazolo[1,5-a]pyridine (3aa ) at 91% efficiency.
Table 2: Halogenation Efficiency Under Varied Conditions
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | MeCN | 80 | 72 |
| 2 | DMSO | 80 | 68 |
| 3 | H₂O | 80 | 91 |
| 4 | H₂O | 60 | 72 |
Key findings:
Integrated One-Pot Synthesis Approach
Combining cyclocondensation and halogenation into a single reactor reduces purification steps and improves atom economy. While this method is well-established for pyrazolo[1,5-a]pyrimidines, adapting it for pyridine derivatives requires modifying the enaminone precursor to favor pyridine ring formation. Preliminary studies suggest that substituting chalcone with ethyl 3-(dimethylamino)propenoate could enable one-pot synthesis, though yields remain under investigation.
Scalability and Functional Group Tolerance
Both cyclocondensation and halogenation steps exhibit robust scalability. Gram-scale reactions retain >85% yield, and substrates bearing electron-donating or withdrawing groups (e.g., -NO₂, -OCH₃) tolerate the conditions without side reactions .
Q & A
Q. How can researchers optimize the synthesis of 2-ethyl-3-iodopyrazolo[1,5-a]pyridine derivatives?
Methodological Answer: Synthesis optimization involves precise control of reaction conditions (e.g., temperature, pH, catalyst selection). For example, palladium-catalyzed tandem reactions with silver-mediated cyclization can efficiently construct the pyrazolo[1,5-a]pyridine core. Yield improvements are achieved by screening solvents (e.g., DMF, THF) and adjusting stoichiometric ratios of precursors like iodinated intermediates and ethyl-substituted reagents. Characterization via NMR and mass spectrometry validates purity and structural fidelity .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and electronic environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and halogen presence. X-ray crystallography provides definitive structural elucidation, particularly for resolving iodine substitution patterns and steric effects in solid-state configurations .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer: Prioritize assays aligned with known pyrazolo[1,5-a]pyridine bioactivities. For antimicrobial screening, use standardized microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For kinase inhibition, employ fluorescence-based assays (e.g., EphB3 receptor tyrosine kinase) with IC₅₀ determination. Dose-response curves and negative controls (e.g., unsubstituted analogs) validate specificity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of iodine in this compound during cross-coupling reactions?
Methodological Answer: The C–I bond undergoes oxidative addition with palladium(0) catalysts (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate. Ligand selection (e.g., XPhos) and base (e.g., K₂CO₃) influence transmetallation efficiency. Density-functional theory (DFT) calculations (B3LYP hybrid functional) model transition states and activation barriers, revealing steric hindrance from the ethyl group as a rate-limiting factor .
Q. How can computational methods predict electronic properties and reactivity of this compound?
Methodological Answer: Employ DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges. Solvent effects (PCM model) refine predictions of nucleophilic/electrophilic sites. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate accuracy. Thermochemical analysis assesses stability under varying pH and temperature .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Methodological Answer: Use SAR studies to isolate variables (e.g., iodine vs. bromine substitution). For inconsistent antimicrobial results, test compound stability in culture media (HPLC monitoring) and check for efflux pump interference. Molecular docking (AutoDock Vina) identifies binding site discrepancies, while isothermal titration calorimetry (ITC) quantifies target affinity variations .
Q. How can fluorophore properties of pyrazolo[1,5-a]pyridine derivatives be leveraged for cellular imaging?
Methodological Answer: Introduce electron-donating/withdrawing groups (e.g., –COOH, –NH₂) to modulate fluorescence quantum yield and Stokes shift. For pH sensing, conjugate the core with protonatable moieties (e.g., tertiary amines). Validate using confocal microscopy in live cells (e.g., RAW 264.7 macrophages) with calibration via intracellular pH clamp techniques .
Q. What synthetic routes enable selective halogen exchange at the 3-position?
Methodological Answer: Utilize Ullmann-type coupling with CuI catalysts for iodine retention or Finkelstein reactions (NaI in acetone) for bromide-to-iodide exchange. Monitor regioselectivity via in situ IR spectroscopy. For dehalogenation, employ catalytic hydrogenation (Pd/C, H₂) or photoredox methods (Ru(bpy)₃²⁺) under blue light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
